molecular formula C11H15ClN4O B1445530 1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride CAS No. 1361112-32-4

1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride

Cat. No.: B1445530
CAS No.: 1361112-32-4
M. Wt: 254.71 g/mol
InChI Key: STPLIIPLHGJNNB-UHFFFAOYSA-N
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Description

1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-b]pyridine core with a methyl group at the 1-position and a morpholin-2-yl group at the 3-position, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate to form the pyrazolopyridine core . This intermediate can then be further functionalized to introduce the methyl and morpholin-2-yl groups under appropriate reaction conditions.

Industrial Production Methods

Industrial production of 1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholin-2-yl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the morpholin-2-yl group.

Scientific Research Applications

1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell proliferation, differentiation, and survival. The compound inhibits the activity of TRKs by binding to their active sites, thereby blocking the downstream signaling pathways (e.g., Ras/Erk, PLC-γ, and PI3K/Akt) that are essential for cancer cell growth and survival .

Comparison with Similar Compounds

1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride can be compared with other similar compounds in the pyrazolopyridine family, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and make it a valuable compound for scientific research.

Properties

IUPAC Name

2-(1-methylpyrazolo[3,4-b]pyridin-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O.ClH/c1-15-11-8(3-2-4-13-11)10(14-15)9-7-12-5-6-16-9;/h2-4,9,12H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPLIIPLHGJNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)C3CNCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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